

High-Purity N-Methylvaleramide (CAS: 6225-10-1) via Vacuum Distillation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Methylvaleramide**

Cat. No.: **B1594713**

[Get Quote](#)

Authored for: Researchers, scientists, and drug development professionals. Subject: A detailed, field-proven methodology for the purification of **N-Methylvaleramide**, emphasizing technical causality and safety.

Preamble: The Rationale for High-Purity N-Methylvaleramide

N-Methylvaleramide, also known as N-methylpentanamide, is a substituted amide of significant interest in organic synthesis and medicinal chemistry. Its utility as a solvent, an intermediate in the synthesis of complex molecules, or a component in pharmaceutical formulations demands a high degree of purity. Impurities, such as residual starting materials (e.g., valeryl chloride, methylamine), water, or byproducts from synthesis, can lead to unpredictable reaction kinetics, compromise the integrity of final products, and introduce artifacts in analytical studies.

The intrinsic physicochemical properties of **N-Methylvaleramide**—specifically its high boiling point—present a purification challenge. Subjecting the compound to its atmospheric boiling temperature risks thermal decomposition, yielding impurities that are difficult to separate. Therefore, vacuum distillation is not merely a technique but a necessity for preserving the molecular integrity of the amide. This guide provides a comprehensive protocol for its purification, grounded in the principles of physical chemistry and laboratory safety.

Section 1: Physicochemical & Safety Data

A thorough understanding of the compound's properties is the foundation of a successful purification protocol.

Key Physicochemical Data

The following table summarizes the essential properties of **N-Methylvaleramide**. This data directly informs the parameters of the distillation protocol.

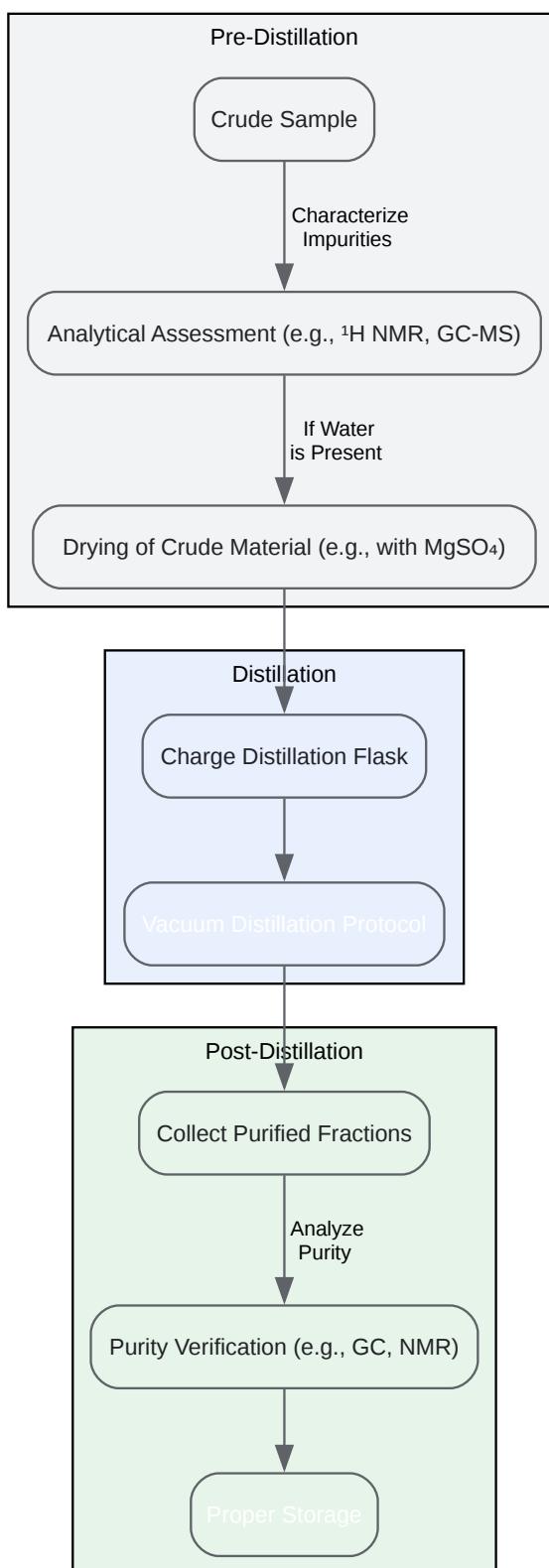
Property	Value	Source(s)
CAS Number	6225-10-1	[1] [2] [3]
Molecular Formula	C ₆ H ₁₃ NO	[3] [4]
Molecular Weight	115.17 g/mol	[3] [5]
Boiling Point (Atmospheric)	231°C (at 760 Torr)	[2]
Boiling Point (Vacuum)	116-118°C (at 8 mmHg)	[1] [6]
Melting Point	-26°C	[1] [6] [7]
Density	~0.90 g/cm ³	[1] [2] [8]
Appearance	Colorless to pale yellow liquid	[9]

Hazard Analysis and Safety Protocol

While a specific, comprehensive Safety Data Sheet (SDS) for **N-Methylvaleramide** is not readily available in public databases, its structure as an N-substituted amide suggests hazards comparable to related compounds like N-Methylacetamide. The safety statement "Avoid contact with skin and eyes" is documented[\[6\]](#). Therefore, a cautious approach is mandated.

- Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical splash goggles. All handling of the crude and purified material should be performed within a certified chemical fume hood.
- Respiratory Protection: Due to the potential for heating, ensure adequate ventilation. If noticeable vapors are present, an appropriate respirator should be used.

- Thermal Hazards: Heating mantles and oil baths pose risks of thermal burns. Handle with care.
- Vacuum Hazards: Glassware under vacuum can implode. Use a blast shield, especially during the initial evacuation, and ensure all glassware is free from cracks or star fractures.


Section 2: The Core Principle — Why Vacuum Distillation?

The decision to use vacuum distillation is a direct consequence of **N-Methylvaleramide**'s high atmospheric boiling point of 231°C[2]. Heating organic molecules to such temperatures can provide sufficient activation energy to break chemical bonds, leading to decomposition.

By reducing the pressure above the liquid, we lower the boiling point to a temperature where the compound has much greater thermal stability. This relationship is described by the Clausius-Clapeyron relation, which dictates that a liquid's vapor pressure increases non-linearly with temperature. Boiling occurs when the vapor pressure equals the applied pressure of the system. At 8 mmHg, **N-Methylvaleramide** boils between 116-118°C, a temperature at which the risk of degradation is significantly minimized[1][6].

Section 3: Pre-Distillation Workflow

Proper preparation of the crude sample is critical for an efficient and successful distillation. The following workflow should be followed.

[Click to download full resolution via product page](#)

Caption: The complete workflow for the purification of **N-Methylvaleramide**.

Initial Purity Assessment

Before purification, it is prudent to analyze the crude material. A simple ^1H NMR spectrum can reveal the presence of water, residual solvents, or unreacted starting materials. This information helps in planning the distillation, such as anticipating a forerun of low-boiling contaminants.

Drying the Crude Amide

Water is a common impurity from synthesis workups. Its presence can lead to "bumping" during distillation and co-distillation (azeotrope formation), compromising the purity of the final product. Protocol:

- To the crude **N-Methylvaleramide**, add anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) until the drying agent no longer clumps together.
- Swirl the flask for 10-15 minutes.
- Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the drying agent. The resulting clear liquid is ready for distillation.

Section 4: Detailed Protocol for Vacuum Distillation

This protocol is designed for the purification of **N-Methylvaleramide** on a laboratory scale (5-50 g).

Apparatus Setup

- Select a round-bottom flask (distilling flask) of a size such that the crude material fills it to about half to two-thirds of its volume.
- Place a magnetic stir bar in the flask. Stirring is crucial to prevent bumping under vacuum.
- Connect a short-path distillation head or a Claisen adapter with a condenser. A Vigreux column is recommended between the flask and the head to improve separation efficiency.
- Place a thermometer with the bulb positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.

- Connect the condenser to a source of cooling water.
- Attach a receiving flask to the end of the condenser. A cow-type adapter can be used to collect multiple fractions without breaking the vacuum.
- Connect the distillation apparatus to a vacuum pump via a vacuum trap cooled with a dry ice/acetone slurry or a liquid nitrogen bath. This protects the pump from corrosive vapors.
- Install a manometer (vacuum gauge) between the trap and the pump to monitor the system pressure.

Step-by-Step Procedure

- Charge the Flask: Add the dried, crude **N-Methylvaleramide** to the distillation flask.
- Seal the System: Lightly grease all glass joints with a suitable vacuum grease and assemble the apparatus. Secure the joints with Keck clips.
- Engage Safety Measures: Place a blast shield in front of the apparatus.
- Apply Vacuum: Turn on the magnetic stirrer to a moderate speed. Start the condenser's cooling water. Slowly and carefully open the system to the vacuum pump.
- Establish Pressure: Allow the system to evacuate until a stable pressure of approximately 8 mmHg is reached.
- Apply Heat: Place the distillation flask in a heating mantle or an oil bath. Begin heating gently. The bath temperature should be raised gradually to about 20-30°C above the target boiling point.
- Collect Forerun: Observe the distillation head. The first condensate to appear will likely be low-boiling impurities. Collect this "forerun" in a separate receiving flask and discard it. The temperature should be unstable during this phase.
- Collect Main Fraction: As the temperature stabilizes at the expected boiling point (116-118°C at 8 mmHg), switch to a clean receiving flask. Collect the pure **N-Methylvaleramide**, noting the constant temperature and pressure throughout the collection.

- Cease Distillation: Stop heating when a small amount of residue remains in the distillation flask. Never distill to dryness, as this can concentrate potentially explosive peroxides (if present) and cause the residue to char, making the flask difficult to clean.
- Cooldown: Allow the entire apparatus to cool to room temperature while still under vacuum.
- Release Vacuum: Once cool, slowly and gently release the vacuum by opening the system to the atmosphere (e.g., by removing the rubber tubing at the pump). Releasing the vacuum while the system is hot can cause air to rush in and crack the glassware or oxidize the product.
- Characterize Product: Weigh the collected fraction and calculate the yield.

Section 5: Post-Distillation Analysis and Storage

Purity Verification

The purity of the distilled **N-Methylvaleramide** should be confirmed analytically.

- Gas Chromatography (GC): A single, sharp peak indicates high purity.
- Nuclear Magnetic Resonance (NMR): A ^1H or ^{13}C NMR spectrum should show clean signals corresponding to the product structure, with no significant impurity peaks.
- Refractive Index: Measure the refractive index and compare it to the literature value (~1.4410) as a quick check of purity[1].

Storage

Store the purified **N-Methylvaleramide** in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent moisture absorption. Keep it in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylpentanamide | lookchem [lookchem.com]
- 2. biosynce.com [biosynce.com]
- 3. N-Methylvaleramide [webbook.nist.gov]
- 4. N-Methylvaleramide [webbook.nist.gov]
- 5. N-Methylpentanamide | C6H13NO | CID 22591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. anaxlab.com [anaxlab.com]
- 8. N-methylpentanamide [stenutz.eu]
- 9. CAS 6225-10-1: N-Methylvaleramide, (N-Methylpentanamid... [cymitquimica.com]
- To cite this document: BenchChem. [High-Purity N-Methylvaleramide (CAS: 6225-10-1) via Vacuum Distillation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594713#step-by-step-guide-to-n-methylvaleramide-purification-by-distillation\]](https://www.benchchem.com/product/b1594713#step-by-step-guide-to-n-methylvaleramide-purification-by-distillation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com